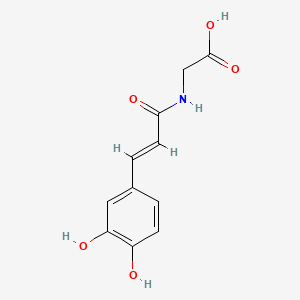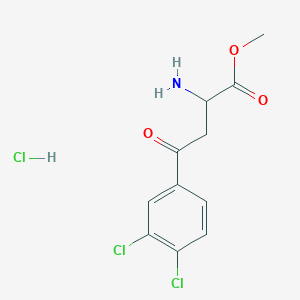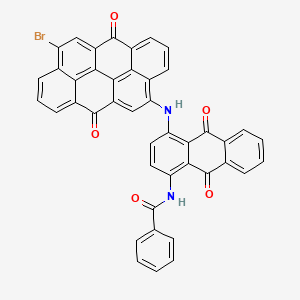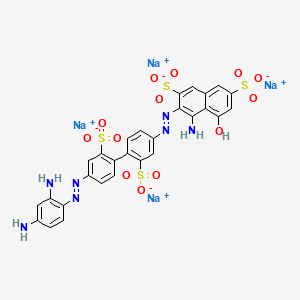
Decamethoxin ion
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decamethoxin ion is a cationic surfactant belonging to the class of bis-quaternary ammonium compounds. It is widely recognized for its potent antiseptic properties and is used in various medical and industrial applications . This compound is known for its ability to disrupt microbial cell membranes, leading to the destruction of bacteria, fungi, and certain viruses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decamethoxin ion typically involves the quaternization of a suitable amine with a halogenated alkane. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . The process can be summarized as follows:
Quaternization Reaction: A tertiary amine reacts with a halogenated alkane in the presence of a solvent.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into various dosage forms, such as solutions, gels, and ointments, for medical and industrial use .
化学反应分析
Types of Reactions
Decamethoxin ion undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its antimicrobial properties.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
科学研究应用
Decamethoxin ion has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving protein folding and interactions with metal ions.
Medicine: Utilized as an antiseptic for treating infections and in formulations for eye drops and wound care.
Industry: Applied in the formulation of disinfectants and cleaning agents.
作用机制
The mechanism of action of decamethoxin ion involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. This action is particularly effective against bacteria, fungi, and certain viruses . The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .
相似化合物的比较
Similar Compounds
Quaternary Ammonium Compounds: Benzalkonium chloride, cetylpyridinium chloride.
Cationic Surfactants: Chlorhexidine, cetrimide.
Uniqueness
Decamethoxin ion is unique due to its broad-spectrum antimicrobial activity and its ability to disrupt microbial cell membranes effectively. Unlike some other quaternary ammonium compounds, this compound has been shown to have a positive cooperative effect in complexation with metal ions, enhancing its antimicrobial properties .
属性
CAS 编号 |
17298-14-5 |
|---|---|
分子式 |
C38H74N2O4+2 |
分子量 |
623.0 g/mol |
IUPAC 名称 |
10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium |
InChI |
InChI=1S/C38H74N2O4/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4/h29-36H,11-28H2,1-10H3/q+2/t31-,32-,33+,34+,35-,36-/m1/s1 |
InChI 键 |
ZADGGFKUEYIBJC-YCRUICEYSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















